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Compound of Interest

Compound Name: FR901464

Cat. No.: B1674042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR)
of FR901464, a potent natural product that functions as a spliceosome inhibitor. Through a
comprehensive review of published data, this document summarizes the key structural features
of FR901464 and its analogs that govern their biological activity. Detailed experimental
protocols for key assays, quantitative data on the activity of various analogs, and visualizations
of the underlying molecular mechanisms are presented to serve as a valuable resource for
researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction

FR901464 is a natural product isolated from Pseudomonas sp. that has demonstrated potent
antitumor activity.[1] Its unique mechanism of action involves the inhibition of the spliceosome,
the cellular machinery responsible for pre-mRNA splicing.[2] Specifically, FR901464 and its
analogs bind to the SF3b complex, a core component of the U2 snRNP, thereby arresting
spliceosome assembly and inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The
remarkable potency and novel mechanism of FR901464 have spurred significant interest in its
development as a potential anticancer therapeutic and as a chemical probe to study the
intricate process of RNA splicing.

This guide delves into the critical structural motifs of the FR901464 core that are essential for
its biological activity. By examining the data from various synthetic analogs, we aim to provide a
clear understanding of the SAR of this fascinating molecule.
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Quantitative Biological Activity of FR901464 and

Analogs

The antiproliferative activity of FR901464 and its synthetic analogs has been evaluated against

a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition

(G150) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of

their potencies.

Compound Cell Line GI50 (nM) IC50 (nM) Reference
FR901464 MCF-7 (Breast) 1.1 1.8 [1][2]
A549 (Lung) - 1.3 [2]
HCT116 (Colon) - 0.61 [2]
SW480 (Colon) - 1.0 [2]
P388 (Murine
_ - 3.3 [2]
Leukemia)
Multiple Cancer
_ - 0.6-34 [4]
Cell Lines
Meayamycin MCF-7 (Breast) 0.01 - [1]
Spliceostatin A In vitro splicing - 10 [5]
FR901464
Diastereomers In vitro splicing - 1000 - 1500 [5]
(47, 49, 50)
FR901464
Diastereomers In vitro splicing - 10000 - 35000 [5]
(48, 51, 52)
2'-Me Multiple Cancer
127 - 240 - [6]

meayamycin D

Cell Lines

Experimental Protocols
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Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by
50% (GI50).

Materials:

96-well cell culture plates
Cancer cell line of interest
Complete culture medium
FR901464 or analog stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

Prepare serial dilutions of the test compound in complete culture medium. A vehicle control
(medium with the same final concentration of DMSO) should also be prepared.

Remove the existing medium from the wells and add 100 pL of the prepared drug dilutions or
vehicle control.

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified
incubator with 5% CO2.

Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the
formation of formazan crystals.
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e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and plot a dose-response curve to determine the G150 value.

In Vitro Splicing Assay

This assay evaluates the ability of a compound to inhibit the splicing of a pre-mRNA substrate
in a cell-free system.

Materials:

e Synthetic 32P-labeled pre-mRNA substrate

e HelLa cell nuclear extract

o ATP

e Test compound (FR901464 or analog)

e Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
e Phosphorimager

Procedure:

e Set up splicing reactions containing the 32P-labeled pre-mRNA substrate, HeLa cell nuclear
extract, and ATP.

e Add the test compound at various concentrations to the reactions. A control reaction with
DMSO should be included.

 Incubate the reactions at 30°C for a specified time to allow for splicing to occur.

e Stop the reactions and isolate the RNA products.
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o Separate the pre-mRNA, splicing intermediates, and mMRNA product by denaturing PAGE.
e Visualize the radiolabeled RNA species using a phosphorimager.

e Quantify the amount of pre-mRNA and mRNA to determine the splicing efficiency and
calculate the IC50 value for splicing inhibition.[5]

Visualizing the Molecular Landscape
Mechanism of Action: Spliceosome Inhibition

FR901464 exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing
machinery. The molecule binds to the SF3b complex, a critical component of the U2 snRNP,
which is responsible for recognizing the branch point sequence within the intron. This binding
event stalls the assembly of the spliceosome at an early stage, preventing the subsequent
catalytic steps of splicing. The accumulation of unspliced pre-mRNAs and the subsequent
disruption of protein synthesis ultimately lead to cell cycle arrest and apoptosis.
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Mechanism of FR901464 Action on the Spliceosome

Spliceosome Assembly

Inhibition by FR901464

Click to download full resolution via product page

Caption: FR901464 binds to the SF3b complex, inhibiting U2 snRNP incorporation and stalling
spliceosome assembly at Complex A.

Cellular Consequences of Spliceosome Inhibition

The inhibition of pre-mRNA splicing by FR901464 has profound downstream effects on cellular
processes. The accumulation of unspliced pre-mRNAs and the resulting deficit of mature
MRNASs for essential proteins trigger a cellular stress response. This leads to the activation of
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cell cycle checkpoints, primarily causing arrest at the G1 and G2/M phases. Prolonged cell
cycle arrest and the inability to produce proteins necessary for survival ultimately activate the
apoptotic cascade, leading to programmed cell death.
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Cellular Pathways Affected by FR901464
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Caption: Inhibition of the spliceosome by FR901464 leads to downstream effects including cell
cycle arrest and apoptosis.

Experimental Workflow: Synthesis of Meayamycin

The total synthesis of meayamycin, a potent analog of FR901464, is a complex multi-step
process. The following diagram outlines a key fragment coupling strategy, highlighting the
convergent nature of the synthesis.

Synthetic Workflow for Meayamycin Fragment Coupling

Left-Hand Fragment
(Amide-containing Tetrahydropyran)
Right-Hand Fragment
(Epoxide-containing Tetrahydropyran)

Final Deprotection
& Purification

Cross-Metathesis
(Grubbs Catalyst)

Coupled Intermediate Meayamycin

Click to download full resolution via product page

Caption: A convergent cross-metathesis reaction is a key step in the total synthesis of
meayamycin.

Conclusion

The structure-activity relationship of FR901464 is a rich and evolving field of study. The data
presented in this guide highlight the critical importance of the core tetrahydropyran rings and
the epoxide functionality for potent spliceosome inhibition. The development of synthetic
analogs like meayamycin has demonstrated that modifications to the FR901464 scaffold can
lead to improved stability and even greater potency. The detailed experimental protocols and
mechanistic diagrams provided herein are intended to facilitate further research into this
promising class of anticancer agents. A deeper understanding of the SAR of FR901464 will
undoubtedly pave the way for the design and synthesis of novel spliceosome inhibitors with
enhanced therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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